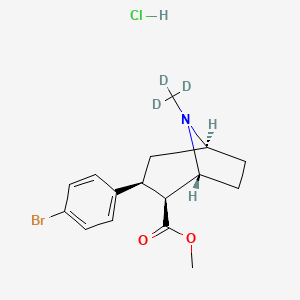
RTI-51-d3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RTI-51-d3 (hydrochloride) is a deuterated form of RTI-51 hydrochloride. It is a biochemical compound primarily used for research purposes. The compound is known for its high purity and is often utilized in proteomics research .
Vorbereitungsmethoden
The synthesis of RTI-51-d3 (hydrochloride) involves several steps. The starting material is typically a bromophenyl derivative, which undergoes a series of chemical reactions to form the final product. The synthetic route includes the following steps:
Methylation: The addition of a methyl group to the nitrogen atom.
Cyclization: Formation of the azabicyclo structure.
Esterification: Conversion of the carboxylic acid to a methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.
Analyse Chemischer Reaktionen
RTI-51-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
RTI-51-d3 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Employed in studies involving neurotransmitter transporters.
Medicine: Investigated for its potential effects on the central nervous system.
Industry: Utilized in the development of new biochemical assays.
Wirkmechanismus
The mechanism of action of RTI-51-d3 (hydrochloride) involves its interaction with neurotransmitter transporters. It inhibits the reuptake of dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is mediated through its binding to the transporter proteins, preventing the reuptake of the neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
RTI-51-d3 (hydrochloride) is similar to other compounds in the phenyltropane group, such as RTI-31 and RTI-55. it has a unique balance of monoamine reuptake inhibition, with a higher affinity for dopamine transporters compared to serotonin and norepinephrine transporters . This makes it distinct from other compounds in the same group, which may have different selectivity profiles.
Similar compounds include:
- RTI-31
- RTI-55
- RTI-113
- RTI-32
Eigenschaften
Molekularformel |
C16H21BrClNO2 |
|---|---|
Molekulargewicht |
377.7 g/mol |
IUPAC-Name |
methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H20BrNO2.ClH/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;/h3-6,12-15H,7-9H2,1-2H3;1H/t12-,13+,14+,15-;/m0./s1/i1D3; |
InChI-Schlüssel |
GRVPWXKXXKPLCW-WNORLSIYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Br)C(=O)OC.Cl |
Kanonische SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Br)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




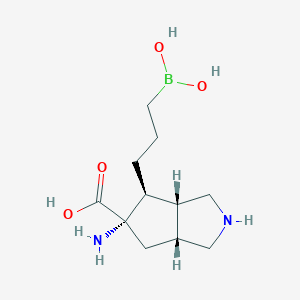

![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)
![(3E)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-bis(trideuteriomethyl)propan-1-amine oxide](/img/structure/B12429480.png)
![4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B12429481.png)
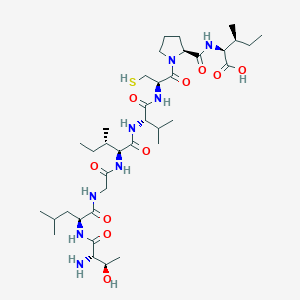

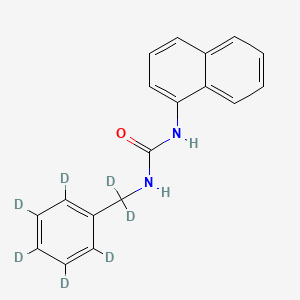
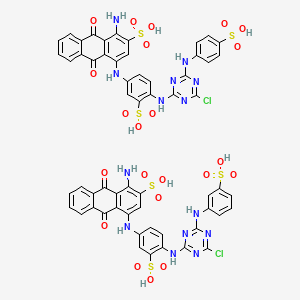
![(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B12429511.png)
![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)
![11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione](/img/structure/B12429555.png)
